Methyl salvionolate A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

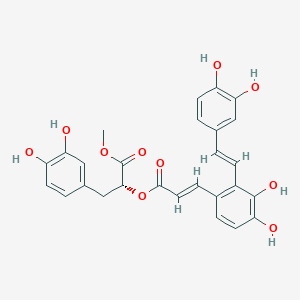

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBVHUFYVODQRD-XKHISXTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Methyl Salvionolate A from Salvia yunnanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salvionolate A, a polyphenolic compound, was first discovered and isolated from the aqueous extracts of the roots of Salvia yunnanensis, a plant utilized in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. It includes detailed experimental protocols for its extraction and purification, alongside a summary of its known biological activities. Furthermore, this document presents potential signaling pathways that may be modulated by this compound, based on the bioactivity of related compounds and extracts from Salvia species. All quantitative data is presented in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams to facilitate understanding and further research.

Discovery and Initial Characterization

This compound was first reported in 2008 by a research group led by Chen, who isolated it from the aqueous extracts of the roots of Salvia yunnanensis.[1][2] Alongside this compound, the researchers also isolated two other new polyphenol derivatives, ethyl salvianolate A and cis-lithospermic acid, as well as two known compounds, salvianolic acid A and lithospermic acid. The structure of this compound was elucidated using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.[1][2]

Initial biological screening revealed that this compound exhibits anti-HIV-1 activity. This was determined by its ability to inhibit the p24 antigen in HIV-1 infected MT-4 cell cultures and to inhibit HIV-1 replicative enzymes in vitro.[1][2] Due to its structural similarity to salvianolate A, it is also presumed to possess other pharmacological effects, such as antioxidant and cardioprotective activities, though these have not been extensively studied for the methylated form specifically.[3]

Experimental Protocols

While the seminal paper by Zhang et al. (2008) does not provide exhaustive details on the isolation protocol in its abstract, a contemporaneous paper by the same research group on polyphenolic constituents from Salvia yunnanensis outlines a general methodology that was likely employed. The following protocol is a composite based on this related research and general phytochemical isolation techniques for polyphenols.

Extraction and Isolation of Polyphenols from Salvia yunnanensis

The isolation of this compound from the roots of Salvia yunnanensis typically follows a multi-step process involving extraction, fractionation, and chromatographic purification.

2.1.1. Plant Material and Extraction

-

Plant Material: Dried roots of Salvia yunnanensis.

-

Extraction Solvent: An aqueous solution, likely water or a low-concentration alcohol-water mixture, is used for the initial extraction to target water-soluble polyphenols.

-

Extraction Procedure: The powdered plant material is subjected to extraction with the chosen solvent. This can be performed at room temperature with stirring or under reflux to enhance extraction efficiency. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Initial Fractionation: The crude extract is often first fractionated using a macroporous resin column (e.g., Diaion HP-20). The column is typically eluted with a stepwise gradient of methanol or ethanol in water to separate compounds based on polarity.

-

Column Chromatography: The fractions containing the compounds of interest are then further purified using column chromatography. Common stationary phases include Sephadex LH-20 and octadecylsilyl (ODS) silica gel.

-

Sephadex LH-20 Chromatography: This is used for size-exclusion and adsorption chromatography to separate polyphenols. Elution is typically carried out with methanol.

-

ODS Chromatography: Reversed-phase chromatography on ODS columns is a powerful technique for separating closely related polyphenols. A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., formic acid) to improve peak shape, is used as the mobile phase.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC is often employed.

The following diagram illustrates a probable workflow for the isolation of this compound.

Quantitative Data

Specific quantitative data, such as the yield of this compound from Salvia yunnanensis and its purity after isolation, are not explicitly detailed in the available abstracts of the primary literature. This information is crucial for assessing the feasibility of natural sourcing versus synthetic production. The low concentration of this compound in Salvia species has been noted as a motivation for developing a total synthesis of the compound.[3]

| Parameter | Value | Reference |

| Yield from Salvia yunnanensis | Not reported in available literature. | - |

| Purity after Isolation | Not reported in available literature. | - |

| Anti-HIV-1 Activity (IC50) | Not reported in available literature. | - |

Potential Signaling Pathways

While the direct signaling pathways modulated by this compound have not been extensively investigated, the known biological activities of Salvia yunnanensis extracts and structurally related polyphenols provide insights into its potential mechanisms of action. Extracts from Salvia species are known to possess neuroprotective, antioxidant, and anti-inflammatory properties, often attributed to their rich polyphenolic content.[4][5][6][7][8]

Antioxidant and Neuroprotective Pathways

Polyphenols are well-known for their antioxidant properties, which contribute to their neuroprotective effects. It is plausible that this compound acts through similar mechanisms.

The following diagram illustrates a hypothesized signaling pathway for the neuroprotective effects of this compound, based on the known actions of related polyphenols.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-HIV-1 activity and a high potential for other pharmacological applications, including neuroprotection and cardioprotection. While its initial discovery and isolation from Salvia yunnanensis have been established, a significant gap remains in the quantitative aspects of its natural abundance and the elucidation of its specific molecular mechanisms of action.

Future research should focus on:

-

Quantitative Analysis: Determining the precise yield and purity of this compound from Salvia yunnanensis to inform decisions on sourcing.

-

Pharmacological Screening: Conducting comprehensive studies to evaluate its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its therapeutic potential at a molecular level.

The total synthesis of (±)-Methyl salvionolate A provides a scalable route for obtaining larger quantities of the compound, which will be instrumental in facilitating these future investigations. This will ultimately pave the way for its potential development as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Three new derivatives of anti-HIV-1 polyphenols isolated from Salvia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways [ijbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemical Analysis and Neuroprotective Effect of Salvia castanea Diels f. Tomentosa Stib Extracts [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Neuroprotective, and memory enhancement effects of Salvia aristata and its phenolic constituents: an in vitro, and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation and Characterization of Methyl Salvianolate A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl salvianolate A is a phenolic acid compound that was first isolated from the aqueous extracts of the roots of Salvia yunnanensis. It is a methyl ester derivative of salvianolic acid A, a well-studied bioactive component from the widely used traditional Chinese medicine Danshen (Salvia miltiorrhiza). Preliminary studies have indicated that Methyl salvianolate A possesses pharmacological effects, including anti-HIV-1 activity. Due to its structural similarity to other salvianolic acids with known therapeutic properties, it is a molecule of significant interest for further pharmacological investigation. This guide provides a summary of the available data on its structural elucidation and characterization.

Structural Elucidation

The structural determination of Methyl salvianolate A has been primarily supported by mass spectrometry and its total chemical synthesis, which confirmed the proposed molecular structure.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the elemental composition of Methyl salvianolate A.

Table 1: High-Resolution Mass Spectrometry Data for (±)-Methyl Salvianolate A

| Ionization Mode | Mass Type | Calculated Mass (m/z) | Found Mass (m/z) | Reference |

| ESI+ | [M+H]+ | 531.1240 | 531.1262 | [1] |

Note: The calculated mass is for the protonated molecule C27H22O11.

Spectroscopic Data

Detailed 1H and 13C NMR data for Methyl salvianolate A are not extensively reported in the available literature. For the purpose of structural verification, researchers would typically rely on a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The expected ¹H NMR spectrum would show signals corresponding to aromatic protons, olefinic protons, methine protons, and a characteristic singlet for the methyl ester group. The ¹³C NMR spectrum would complement this by showing resonances for carbonyl carbons, aromatic and olefinic carbons, and the methyl carbon of the ester.

A comprehensive, publicly available dataset for the NMR characterization of Methyl salvianolate A is currently lacking.

X-ray Crystallography

To date, there are no published reports on the single-crystal X-ray diffraction analysis of Methyl salvianolate A. Such an analysis would provide unequivocal proof of its three-dimensional structure and absolute stereochemistry.

Experimental Protocols

Isolation from Natural Sources

Methyl salvianolate A was first isolated from the aqueous extracts of the roots of Salvia yunnanensis. While the specific, detailed protocol from the original isolation is not available, a general procedure for isolating phenolic acids from Salvia species involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol, ethanol, or a mixture of water and an organic solvent.

-

Partitioning: The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the compounds of interest is subjected to various chromatographic techniques for purification. This often includes column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) with a C18 column.

-

Identification: Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC, and those containing the pure compound are combined. The structure of the isolated compound is then determined using spectroscopic methods.

Total Synthesis of (±)-Methyl Salvianolate A

A convergent total synthesis of racemic Methyl salvianolate A has been reported. The key steps involve a Horner-Wadsworth-Emmons (HWE) reaction to connect two main fragments. The following is a summary of the published protocol[1]:

Scheme 1: Retrosynthetic Analysis of (±)-Methyl Salvianolate A

A retrosynthetic analysis of (±)-Methyl salvianolate A disconnects the molecule at the C7-C8 bond via a Horner–Wadsworth–Emmons (HWE) reaction, yielding two key fragments.

Experimental Workflow for Total Synthesis:

The synthesis commences with the preparation of two key fragments, followed by their coupling via an HWE reaction and subsequent deprotection.

Characterization and Biological Activity

Physicochemical Properties

| Property | Value |

| Molecular Formula | C27H22O11 |

| Molecular Weight | 522.46 g/mol |

| Appearance | Yellow solid (for the synthetic racemate)[1] |

Pharmacological Activity

Methyl salvianolate A has been reported to exhibit anti-HIV-1 activity[2]. While the specific signaling pathways modulated by Methyl salvianolate A have not been elucidated, the mechanisms of action for structurally related salvianolic acids, such as salvianolic acid B, have been studied extensively. These compounds are known to possess potent antioxidant and anti-inflammatory properties. A plausible signaling pathway through which Methyl salvianolate A may exert its effects, based on the known activity of related compounds, is the Nrf2/HO-1 antioxidant pathway.

Hypothetical Signaling Pathway for the Antioxidant Activity of Methyl Salvianolate A:

Salvianolic acids are known to mitigate oxidative stress by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes.

Conclusion

Methyl salvianolate A is a naturally occurring phenolic acid with potential therapeutic applications, including anti-HIV-1 activity. Its molecular structure has been confirmed through total synthesis and mass spectrometry. However, a comprehensive characterization profile, including detailed NMR and X-ray crystallographic data, remains to be published. Further research is warranted to fully elucidate the spectroscopic properties, stereochemistry, and the full spectrum of biological activities and mechanisms of action of this promising natural product. The development of a scalable synthetic route opens avenues for producing sufficient quantities for in-depth pharmacological studies.

References

"Methyl salvionolate A" biosynthetic pathway in Salvia species

An In-Depth Technical Guide to the Biosynthetic Pathway of Methyl Salvianolate A in Salvia Species

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia species, particularly Salvia miltiorrhiza (Danshen), are a rich source of pharmacologically active phenolic acids known as salvianolic acids. Among these, Salvianolic Acid A and its methylated derivative, Methyl Salvianolate A, exhibit significant therapeutic potential, including potent antioxidant and cardioprotective effects. Understanding the biosynthetic pathway of these molecules is critical for their targeted production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway leading to Methyl Salvianolate A. It details the precursor pathways, key enzymatic steps, and regulatory mechanisms. Furthermore, this document compiles available quantitative data, outlines detailed experimental protocols for pathway elucidation, and presents visual diagrams of the core biochemical and logical frameworks.

The Core Biosynthetic Pathway of Salvianolic Acids

The biosynthesis of salvianolic acids is a complex process that originates from two primary metabolic routes: the Phenylpropanoid Pathway and the Tyrosine-Derived Pathway. These pathways converge to produce key intermediates that are subsequently assembled and modified to create the diverse array of salvianolic acids.

Phenylpropanoid and Tyrosine-Derived Pathways

The journey begins with the amino acids L-phenylalanine and L-tyrosine.

-

Phenylpropanoid Pathway : L-phenylalanine is converted into 4-coumaroyl-CoA, a central precursor for numerous phenolic compounds. This conversion is catalyzed by a sequence of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce 4-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) : Activates 4-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

-

-

Tyrosine-Derived Pathway : L-tyrosine is transformed into 4-hydroxyphenyllactic acid (4-HPL). The initial steps are catalyzed by:

-

Tyrosine Aminotransferase (TAT) : Converts L-tyrosine to 4-hydroxyphenylpyruvic acid.

-

Hydroxyphenylpyruvate Reductase (HPPR) : Reduces 4-hydroxyphenylpyruvic acid to yield 4-hydroxyphenyllactic acid (4-HPL).

-

Formation of Rosmarinic Acid and Salvianolic Acid A

The precursors from both pathways converge to form rosmarinic acid, a foundational building block.

-

Condensation : Rosmarinic Acid Synthase (RAS) , a member of the BAHD acyltransferase family, catalyzes the esterification of 4-coumaroyl-CoA with 3,4-dihydroxyphenyllactic acid (DHPL) to form rosmarinic acid. DHPL itself is derived from 4-HPL via hydroxylation.

-

Hydroxylation : Cytochrome P450 enzymes from the CYP98A subfamily are crucial for the specific hydroxylation patterns on the phenolic rings. In S. miltiorrhiza, SmCYP98A14 and SmCYP98A75 perform meta-hydroxylations at different positions, contributing to the diversity of salvianolic acid precursors.

-

Dimerization to Salvianolic Acid A (SAA) : SAA is formed through the condensation of one molecule of DHPL and two molecules of caffeic acid (which is derived from 4-coumaric acid).

Putative Methylation to Methyl Salvianolate A

The final step in the formation of Methyl Salvianolate A is the methylation of the carboxyl group of Salvianolic Acid A. While the specific enzyme responsible for this reaction in Salvia species has not been definitively isolated and characterized, metabolic studies in mammalian systems provide strong evidence for the class of enzyme involved.

-

Enzyme Candidate : Studies on the metabolism of Salvianolic Acid A and B in rats have shown that they are substrates for Catechol-O-methyltransferase (COMT) .[1][2] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring. Although this is methylation of a hydroxyl group, it points towards a methyltransferase being responsible. The formation of a methyl ester from a carboxylic acid is also a common biological reaction catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases. Therefore, it is hypothesized that a specific carboxyl methyltransferase in Salvia utilizes SAM to convert Salvianolic Acid A to Methyl Salvianolate A.

Quantitative Data

The regulation and efficiency of the biosynthetic pathway can be understood through quantitative analysis of enzyme kinetics, metabolite accumulation, and analytical method performance.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in S. miltiorrhiza

This table summarizes the available Michaelis-Menten constants (Kₘ), which indicate the substrate concentration at which the enzyme reaches half of its maximum velocity. Lower Kₘ values generally signify higher affinity of the enzyme for its substrate.

| Enzyme | Substrate | Kₘ (µM) | Citation(s) |

| SmRAS1 | Caffeoyl-CoA | 18 | [1] |

| 3,4-dihydroxyphenyllactic acid | 1647 | [1] | |

| Sm4CL1 | 4-Coumaric Acid | 72.20 ± 4.10 | [3] |

| Sm4CL2 | 4-Coumaric Acid | 6.50 ± 1.45 | [3] |

| SmPAL, SmC4H, SmTAT, SmHPPR, SmCYP98A14 | - | Data not available in reviewed literature | - |

Table 2: Effects of Elicitors and Regulators on Salvianolic Acid Biosynthesis

Elicitors and transcription factors can significantly alter the production of salvianolic acids by modulating gene expression.

| Regulator/Elicitor | Target Gene/Metabolite | Effect | Fold/Percent Change | Citation(s) |

| SmMYB98 Overexpression | SmPAL1 transcript | Upregulation | >2.0-fold | [4] |

| SmC4H1 transcript | Upregulation | >2.0-fold | [4] | |

| SmTAT1 transcript | Upregulation | >2.0-fold | [4] | |

| SmCYP98A14 transcript | Upregulation | >2.0-fold | [4] | |

| Methyl Jasmonate (MeJA) | Rosmarinic Acid (RA) | Increased Accumulation | 1.36-fold | [5] |

| Salvianolic Acid B (SAB) | Increased Accumulation | from 4.21% to 7.11% (dry wt) | [5] | |

| Yeast Elicitor (YE) | Rosmarinic Acid (RA) | Increased Accumulation | from 2.83% to 5.71% (dry wt) | [5] |

| Salvianolic Acid B (SAB) | Decreased Accumulation | - | [5] |

Table 3: Analytical Parameters for UPLC-MS/MS Quantification of Salvianolic Acids

Accurate quantification is essential for research and quality control. This table presents typical performance characteristics of a validated UPLC-MS/MS method for salvianolic acids.

| Analyte | Linearity Range | LLOQ | Intra/Inter-day Precision (RSD) | Recovery | Citation(s) |

| Salvianolic Acid A | 0.5 - 1,000 µg/mL | 0.450 ng/mL | 2.04% - 5.79% | 95.8% - 104.5% | [6] |

| Salvianolic Acid B | 100 pg/mL - 100 ng/mL | 100 pg/mL | < 8.21% | > 85.9% | [7] |

| Rosmarinic Acid | 0.5 - 1,000 µg/mL | 0.135 ng/mL | 2.04% - 5.79% | 95.8% - 104.5% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experimental procedures used to investigate the salvianolic acid biosynthetic pathway.

Protocol: Agrobacterium-mediated Hairy Root Induction in S. miltiorrhiza

Hairy root cultures are a valuable tool for studying secondary metabolism due to their genetic stability and rapid growth in hormone-free media.

-

Plant Material Preparation : Germinate sterile seeds of S. miltiorrhiza on a hormone-free, half-strength Murashige and Skoog (MS) or B5 medium. Use leaf explants from 3-4 week old aseptic seedlings for infection.

-

Bacterial Culture : Culture Agrobacterium rhizogenes (e.g., strain A4, R1601, or C58C1) in liquid Luria-Bertani (LB) medium overnight at 28°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Infection : Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS or B5 medium. Wound the leaf explants with a sterile needle and immerse them in the bacterial suspension for 15-20 minutes. For enhanced transformation, 100-200 µM acetosyringone can be added to the suspension.

-

Co-cultivation : Blot the infected explants on sterile filter paper and place them on solid, hormone-free MS or B5 medium. Co-cultivate in the dark at 25°C for 2-3 days.

-

Selection and Establishment : Transfer the explants to the same medium supplemented with an antibiotic to eliminate the Agrobacterium (e.g., 500 mg/L cefotaxime). Hairy roots will emerge from the wound sites within 2-4 weeks.

-

Culture Maintenance : Excise the emergent hairy roots and transfer them to fresh solid medium. Once established, transfer approximately 1.0 g of fresh roots into 100 mL of liquid, hormone-free, half-strength B5 medium in a 250 mL flask. Maintain the liquid cultures on an orbital shaker at 100-120 rpm at 25°C in the dark.[8][9]

Protocol: UPLC-MS/MS Quantification of Salvianolic Acids

This method allows for the sensitive and specific quantification of salvianolic acids in biological samples.

-

Sample Preparation (Hairy Roots) : Harvest, freeze-dry, and grind the hairy root tissue into a fine powder. Accurately weigh approximately 0.5 g of powder and extract with 50 mL of methanol via ultrasonication for 10-20 minutes. Centrifuge the mixture at high speed (e.g., 9,000 x g) for 10 minutes. Dilute the supernatant as needed for analysis.[6]

-

Chromatographic Separation :

-

System : Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column : A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile.

-

Gradient : A typical gradient runs from 10% B to 90% B over 5-8 minutes.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 1-5 µL.

-

-

Mass Spectrometry Detection :

-

System : Triple quadrupole mass spectrometer.

-

Ionization Source : Electrospray Ionization (ESI), operated in negative ion mode for salvianolic acids.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor-to-product ion transitions must be optimized for each analyte. For Salvianolic Acid B, a common transition is m/z 717 -> 519.[7]

-

-

Quantification : Construct a calibration curve using certified reference standards of the target analytes. The peak area ratio of the analyte to an internal standard is plotted against concentration to determine the amount in the samples.

Protocol: Gene Cloning and Functional Characterization

This generalized workflow is used to identify genes encoding biosynthetic enzymes and confirm their function.

-

Candidate Gene Identification : Analyze transcriptome data from Salvia tissues known to produce salvianolic acids (e.g., roots). Identify candidate genes (e.g., those annotated as acyltransferases or P450s) whose expression patterns correlate with metabolite accumulation, especially after induction with elicitors like MeJA.[10]

-

Gene Cloning : Design primers based on the candidate gene sequence. Isolate total RNA from the target tissue, synthesize cDNA, and amplify the full-length open reading frame (ORF) using PCR. Clone the amplified product into a suitable vector.

-

Heterologous Expression : Subclone the gene's ORF into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). Transform the construct into the expression host.

-

Protein Production and Purification : Induce protein expression (e.g., with IPTG in E. coli). Lyse the cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) and chromatography.

-

In Vitro Enzyme Assay :

-

Prepare a reaction mixture containing a suitable buffer, the purified recombinant enzyme, and the hypothesized substrate(s) (e.g., for SmRAS, use caffeoyl-CoA and DHPL).

-

Incubate the reaction at an optimal temperature (e.g., 30-45°C) for a defined period.

-

Stop the reaction and analyze the product formation using HPLC or LC-MS to confirm the enzyme's catalytic activity.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other saturated, and measure the initial reaction velocities.

-

Conclusion and Future Perspectives

The biosynthetic pathway of salvianolic acids in Salvia species is a well-studied example of specialized plant metabolism, originating from the phenylpropanoid and tyrosine-derived pathways. Key enzymes, including PAL, C4H, 4CL, TAT, HPPR, RAS, and CYP98A hydroxylases, have been identified and functionally characterized to varying extents. While the pathway to Salvianolic Acid A is relatively well-understood, the final enzymatic step to produce Methyl Salvianolate A in planta remains to be definitively proven. Current evidence strongly suggests the involvement of a SAM-dependent carboxyl methyltransferase.

Future research should focus on the isolation and characterization of this putative methyltransferase from S. miltiorrhiza. A complete understanding of the pathway, including its regulatory networks, will unlock the potential for metabolic engineering. By overexpressing rate-limiting enzymes or key transcription factors in microbial or plant-based systems, it may be possible to develop sustainable and high-yield production platforms for Methyl Salvianolate A and other valuable salvianolic acids, thereby facilitating their development as therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetic analysis of the reactions catalyzed by histidine and phenylalanine ammonia lyases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 8. Rosmarinic Acid as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic Analysis of R-Selective ω-Transaminases for Determination of Intrinsic Kinetic Parameters and Computational Modeling of Kinetic Resolution of Chiral Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on Methyl Salvianolate A: Natural Abundance and Variation in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salvianolate A is a water-soluble phenolic acid compound.[1] It belongs to the larger class of salvianolic acids, which are bioactive constituents primarily found in plants of the Salvia genus, commonly known as sage.[2] These compounds, including methyl salvianolate A, are of significant interest to the pharmaceutical industry due to their wide range of biological activities, such as antioxidant and cardioprotective effects.[1][2] Methyl salvianolate A has been isolated from several Salvia species, including Salvia miltiorrhiza (Danshen) and Salvia chinensis.[3][4] This guide provides a comprehensive overview of its natural abundance, the factors influencing its concentration in plants, detailed experimental protocols for its analysis, and the underlying biosynthetic pathways.

Natural Abundance of Methyl Salvianolate A

The concentration of Methyl salvianolate A and its related compounds varies significantly among different Salvia species and even within different parts of the same plant. The primary source for these compounds is the root of Salvia miltiorrhiza, a staple in traditional Chinese medicine.[3][5] Research has also identified its presence in other species like Salvia chinensis.[4]

Quantitative data on the abundance of Methyl salvianolate A is often reported alongside other major salvianolic acids. The following table summarizes the known occurrences.

Table 1: Quantitative Data on Methyl Salvianolate A and Related Compounds in Salvia Species

| Plant Species | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference(s) |

| Salvia miltiorrhiza | Hairy Roots | Total Salvianolic Acids | 15.4 - 20.9 | [6] |

| Salvia chinensis | Whole Plant | Methyl salvianolate A | Not explicitly quantified, but isolated | [4] |

| Salvia officinalis | Leaves | Total Phenolics | 32.7 - 63.3 | [7] |

| Salvia miltiorrhiza | Roots | Salvianolic Acid B | Varies significantly with conditions | [8] |

Note: Direct quantitative data for Methyl salvianolate A is sparse in publicly available literature; it is often grouped with other salvianolic acids. The total phenolic or salvianolic acid content provides an indirect measure of the potential presence of its methyl ester derivative.

Factors Influencing Variation

The production of Methyl salvianolate A and other phenolic acids in plants is not static. It is a dynamic process influenced by a combination of genetic, developmental, and environmental factors.

-

Genetic Factors: Different species and even different genotypes within the same species of Salvia exhibit varied capacities for producing salvianolic acids.[9]

-

Plant Organ: The concentration of these compounds is often organ-specific. For instance, in Salvia miltiorrhiza, the roots are the primary site of accumulation for salvianolic acids and tanshinones.[6][10]

-

Developmental Stage: The age of the plant can significantly impact the content of phenolic compounds. Studies on related Salvia species have shown that the concentration of these metabolites increases as the plant matures.[11]

-

Environmental Stress: Abiotic and biotic stressors can trigger the plant's defense mechanisms, often leading to an increased synthesis of secondary metabolites.

-

Phytohormones: Elicitors like Jasmonic acid (JA) and Salicylic acid (SA) are key signaling molecules that can significantly enhance the production of salvianolic acids.[12][13][14] Gibberellins (GAs) have also been shown to play a regulatory role.[15]

-

Salinity & Heavy Metals: Mild salinity stress and exposure to certain concentrations of copper ions have been reported to increase the accumulation of phenolic compounds in Salvia species.[8][9]

-

Experimental Protocols

Accurate quantification and analysis of Methyl salvianolate A require robust experimental procedures. The following sections detail standardized protocols for extraction and quantification.

Extraction of Salvianolic Acids

A common method for extracting water-soluble compounds like salvianolic acids from plant material is ethanol reflux extraction.[16]

Methodology:

-

Sample Preparation: Air-dry the plant material (e.g., roots of S. miltiorrhiza) and grind it into a fine powder.

-

Extraction Solvent: Prepare a 70% (v/v) aqueous ethanol solution.[7]

-

Reflux Extraction:

-

Place 10 g of the powdered plant material into a round-bottom flask.

-

Add 100 mL of the 70% ethanol solvent.

-

Connect the flask to a reflux condenser and heat the mixture to boiling.

-

Maintain the reflux for 2 hours.

-

-

Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The remaining aqueous solution can be lyophilized or used directly for analysis.

Below is a workflow diagram for the extraction process.

References

- 1. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. [Chemical constituents of Salvia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Integrative Omics Analyses Reveal the Effects of Copper Ions on Salvianolic Acid Biosynthesis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Characteristics of Salvia miltiorrhiza methylome and the regulatory mechanism of DNA methylation in tanshinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Transcriptional data mining of Salvia miltiorrhiza in response to methyl jasmonate to examine the mechanism of bioactive compound biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gibberellin-Induced Transcription Factor SmMYB71 Negatively Regulates Salvianolic Acid Biosynthesis in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ming, S.U., Miao, J.M. and Tian, J.Z. (2010) Advances in Extraction and Purification of Active Ingredients in Salvia. Qilu Pharmaceutical Affairs, No. 9, 550-553. - References - Scientific Research Publishing [scirp.org]

A Technical Guide to Methyl Salvionolate A: Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of Methyl salvionolate A. Where specific experimental data is not publicly available, this document outlines standard methodologies for its determination, offering a framework for laboratory investigation.

Core Physicochemical Properties

This compound is a phenolic compound with noted anti-HIV-1 activity[1]. A summary of its fundamental physicochemical properties is presented below. These parameters are critical for understanding its behavior in biological systems and for guiding formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₄O₁₀ | [1][2] |

| Molecular Weight | 508.47 g/mol | [1] |

| CAS Number | 1015171-69-3 | [1][2] |

| Predicted Relative Density | 1.503 g/cm³ | [1] |

Solubility Profile

A definitive, quantitative solubility profile for this compound in various solvents is not extensively documented in public literature. However, based on its chemical structure—a poly-phenolic ester—it is anticipated to be sparingly soluble in water and more soluble in common organic solvents used in pharmaceutical research, such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Drug discovery screenings often utilize DMSO to create stock solutions for compounds with poor aqueous solubility[3].

For practical laboratory use, it is recommended to determine solubility empirically in solvents relevant to the intended application.

Standard Experimental Protocols

The following sections detail standard, widely accepted experimental protocols for determining the key physicochemical and solubility parameters for a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability for even poorly soluble compounds[4]. The primary objective is to create a saturated solution in equilibrium with the solid drug substance.

Detailed Protocol:

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container (e.g., glass vial). The key is to ensure undissolved solid remains after equilibration[4].

-

Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, depending on the compound and solvent system[3].

-

Phase Separation : After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF)[4].

-

Analysis : Accurately dilute an aliquot of the clear, saturated supernatant. Quantify the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

-

Calculation : The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration in the saturated solution.

pKa Determination

The ionization constant (pKa) is crucial as it dictates a molecule's charge state at a given pH, which in turn influences its solubility, absorption, and distribution. Given the phenolic hydroxyl groups in this compound's structure, it is expected to have acidic pKa values.

Potentiometric Titration Protocol:

-

Solution Preparation : Dissolve an accurately weighed amount of this compound in a suitable solvent, often a co-solvent system like methanol/water, to ensure complete dissolution.

-

Titration : Titrate the solution with a standardized strong base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point corresponds to the pKa.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity and identity.

Capillary Melting Point Protocol:

-

Sample Preparation : Place a small amount of finely powdered, dry this compound into a capillary tube, sealed at one end.

-

Measurement : Place the capillary tube in a calibrated melting point apparatus.

-

Observation : Heat the sample slowly (e.g., 1-2°C per minute) near the expected melting point.

-

Recording : Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range typically indicates high purity.

Role in Drug Discovery and Development

The physicochemical properties outlined above are foundational to the drug development process. They directly influence a compound's suitability for further testing and formulation.

References

Unveiling the Anti-HIV-1 Mechanism of Methyl Salvionolate A: A Technical Guide

For Immediate Release

BEIJING – November 10, 2025 – Methyl salvionolate A, a polyphenolic derivative isolated from Salvia yunnanensis, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth analysis of its mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the scientific workflows involved in its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Core Mechanism of Action: Multi-Target Inhibition

This compound exerts its anti-HIV-1 effects through a multi-pronged approach, targeting both viral protein production and essential viral enzymes. The primary mechanism involves the inhibition of HIV-1 p24 antigen expression, a key indicator of viral replication. Furthermore, it directly impedes the activity of three critical enzymes necessary for the viral life cycle: reverse transcriptase, protease, and integrase.

Quantitative Data Summary

The inhibitory activities of this compound and its close derivative, Ethyl salvianolate A, have been quantified in several key assays. The following table summarizes the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, providing a clear comparison of its potency against different viral targets.

| Target | Parameter | Value |

| HIV-1 p24 Antigen Production | EC50 | 1.44 µg/mL |

| HIV-1 Reverse Transcriptase | IC50 | 56.38 µM |

| HIV-1 Protease | IC50 | 12.03 µM |

| HIV-1 Integrase | IC50 | 14.54 µM |

Note: The EC50 and IC50 values are for Ethyl salvianolate A as reported by MedchemExpress, citing Zhang ZF, et al. J Asian Nat Prod Res. 2008;10(5-6):391-6.[1] Given the structural similarity, these values are expected to be comparable for this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's anti-HIV-1 activity.

HIV-1 p24 Antigen Inhibition Assay

This assay quantifies the level of HIV-1 p24 capsid protein in cell culture supernatants, which is directly proportional to the amount of viral replication.

-

Cell Culture and Infection: MT-4 cells, a human T-cell leukemia line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are then infected with a laboratory-adapted strain of HIV-1.

-

Compound Treatment: Immediately following infection, the cells are treated with varying concentrations of this compound.

-

Incubation: The treated and infected cells are incubated for a period of 4-5 days to allow for viral replication.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

p24 Antigen Quantification: The concentration of p24 antigen in the supernatant is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The results are then used to calculate the EC50 value of the compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, an enzyme that converts the viral RNA genome into DNA.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP).

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 reverse transcriptase is pre-incubated with various concentrations of this compound.

-

Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the enzyme-inhibitor mixture to the reaction mixture. The reaction is allowed to proceed at 37°C.

-

Reaction Termination and DNA Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated.

-

Quantification: The amount of incorporated labeled dNTP is quantified using a scintillation counter. The results are used to calculate the IC50 value.

HIV-1 Protease Inhibition Assay

This assay determines the inhibitory effect of a compound on HIV-1 protease, an enzyme responsible for cleaving viral polyproteins into functional proteins.

-

Substrate and Enzyme Preparation: A fluorogenic peptide substrate containing a specific cleavage site for HIV-1 protease is used. Recombinant HIV-1 protease is prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with different concentrations of this compound.

-

Reaction Initiation and Monitoring: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture. The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC50 value is determined from the dose-response curve.

HIV-1 Integrase Inhibition Assay

This assay evaluates the ability of a compound to block the activity of HIV-1 integrase, which is responsible for inserting the viral DNA into the host cell's genome.

-

Assay Components: The assay utilizes a donor DNA substrate (mimicking the viral DNA end), a target DNA substrate (mimicking the host DNA), and recombinant HIV-1 integrase.

-

3'-Processing and Strand Transfer Reactions: The assay can be designed to measure the inhibition of two key steps catalyzed by integrase: 3'-processing and strand transfer.

-

Inhibitor Incubation: The integrase enzyme is pre-incubated with varying concentrations of this compound.

-

Reaction and Detection: The reaction is initiated, and the products of the integration reaction are detected, often using an ELISA-based format or gel electrophoresis.

-

IC50 Calculation: The extent of inhibition is quantified, and the IC50 value is calculated.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of HIV-1 inhibition by this compound and the experimental workflows.

Caption: Multi-target inhibition of HIV-1 by this compound.

Caption: Workflow for the HIV-1 p24 Antigen Inhibition Assay.

Caption: General workflow for HIV-1 enzyme inhibition assays.

References

Methyl Salvianolate A: A Structural Insight into its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Methyl salvianolate A, a derivative of the well-studied salvianolic acid A, presents a compelling case for investigation into its potential therapeutic applications. Its structural similarity to other bioactive salvianolates suggests a spectrum of pharmacological activities, including anti-HIV, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the potential pharmacological effects of Methyl salvianolate A based on its chemical structure, supported by available quantitative data, detailed experimental methodologies, and elucidation of relevant signaling pathways.

Core Pharmacological Activities

The pharmacological profile of Methyl salvianolate A is predicted based on its structural features, particularly the presence of catechol rings and a caffeic acid moiety, which are known to contribute to the bioactivity of related compounds.

Anti-HIV-1 Activity

Methyl salvianolate A has been isolated from Salvia yunnanensis and evaluated for its potential to inhibit the human immunodeficiency virus type 1 (HIV-1)[1][2]. The presence of multiple hydroxyl groups on the aromatic rings is crucial for its interaction with viral enzymes.

Quantitative Data: Anti-HIV-1 Activity of Salvianolate A Esters

While specific quantitative data for Methyl salvianolate A's anti-HIV-1 activity from the primary literature is pending retrieval of the full-text article, data for the structurally similar Ethyl salvianolate A provides valuable insight.

| Compound | Assay | Target | Parameter | Value | Reference |

| Ethyl salvianolate A | p24 antigen inhibition | HIV-1 infected MT-4 cells | EC50 | 1.44 µg/mL | [3] |

| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Reverse Transcriptase | IC50 | 56.38 µM | [3] |

| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Protease | IC50 | 12.03 µM | [3] |

| Ethyl salvianolate A | Enzyme inhibition | HIV-1 Integrase | IC50 | 14.54 µM | [3] |

Experimental Protocol: Anti-HIV-1 p24 Antigen Assay

This assay quantifies the production of the HIV-1 p24 capsid protein in infected cells, a marker of viral replication.

-

Cell Culture: MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Infection: Cells are infected with a known titer of HIV-1.

-

Treatment: Immediately after infection, the cells are treated with various concentrations of Methyl salvianolate A.

-

Incubation: The treated and untreated (control) cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

p24 Quantification: The supernatant from each well is collected, and the concentration of p24 antigen is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of p24 inhibition is calculated for each concentration of the test compound relative to the untreated control. The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined by non-linear regression analysis.

Experimental Workflow: Anti-HIV-1 p24 Antigen Assay

References

- 1. Anti-HIV activity in traditional Chinese medicine: clinical implications of monomeric herbal remedies and compound decoctions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Analysis of the Herbal Medicine Salviae miltiorrhizae Radix et Rhizoma (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Preliminary In Vitro Biological Activity of Methyl Salvianolate A: A Technical Overview

Disclaimer: Direct experimental data on the in vitro biological activity of Methyl salvianolate A is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro biological activities of the closely related and well-studied compound, Salvianolate , to offer insights into the potential therapeutic properties of Methyl salvianolate A. The methodologies and findings presented herein for Salvianolate can serve as a valuable foundation for designing and conducting future in vitro screening of Methyl salvianolate A.

Introduction

Methyl salvianolate A is a derivative of salvianolic acid A, a prominent water-soluble bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen). While the pharmacological effects of salvianolic acids are extensively documented, specific data on the methylated forms are still emerging. One study notes the synthesis of (±)-methyl salvianolate A and suggests it may possess pharmacological effects similar to salvianolate A, including anti-HIV-1 activity[1]. Furthermore, research on the metabolism of salvianolic acid A has shown that its methylated metabolites exhibit significant antioxidant potency, suggesting that methylation is a key metabolic pathway that may contribute to its overall biological effects[2]. This guide will focus on the reported in vitro activities of Salvianolate, providing a framework for the potential biological evaluation of Methyl salvianolate A.

In Vitro Biological Activity Screening of Salvianolate

Salvianolate has been investigated for a range of in vitro biological activities, primarily focusing on its antioxidant, anti-inflammatory, and protective effects on various cell types.

Hepatoprotective Activity

Salvianolate has demonstrated significant hepatoprotective effects against oxidative stress-induced injury in vitro.[3][4]

Table 1: Summary of In Vitro Hepatoprotective Activity of Salvianolate

| Cell Line | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |

| Alpha mouse liver 12 (AML-12) | Hydrogen peroxide (H₂O₂) | 3.125–400 µg/mL (cytotoxicity); 6.25, 12.5, 25 µg/mL (protective effects) | Increased cell viability, enhanced mitochondrial vitality, and decreased cytochrome C expression in H₂O₂-treated hepatocytes. | [3][4][5] |

Cell Culture and Treatment:

-

Cell Line: Alpha mouse liver 12 (AML-12) cells.

-

Culture Conditions: Cells are cultured in a 96-well plate at a density of 5,000 cells/well.

-

Induction of Injury: Hepatocyte injury is induced by exposing the cells to 0.5 mM hydrogen peroxide (H₂O₂) for 20 minutes.

-

Treatment: Following injury induction, cells are incubated with various concentrations of Salvianolate (e.g., 6.25, 12.5, or 25 µg/mL) for 24 hours. A positive control, such as N-acetylcysteine (NAC) at 10 mM, can be used.[5]

Assessment of Hepatoprotection:

-

Cell Viability: Cell viability is determined using the Cell Counting Kit-8 (CCK-8) assay.[5]

-

Mitochondrial Viability: Mitochondrial health is assessed by quantifying the fluorescence intensity of a mitochondrial probe like MitoTracker Green.[5]

-

Mitochondrial Membrane Potential (MMP): MMP is evaluated by examining the fluorescence intensity ratio of JC-1 aggregation to JC-1 monomer.[5]

-

Cytochrome C Expression: The expression of cytochrome C in the cytoplasm is detected to assess mitochondrial-mediated apoptosis.[4]

Anti-inflammatory and Antioxidant Activity in Renal Cells

Salvianolate has been shown to ameliorate inflammation and oxidative stress in human kidney (HK-2) cells exposed to high glucose, a model for diabetic nephropathy.[6]

Table 2: Summary of In Vitro Anti-inflammatory and Antioxidant Effects of Salvianolate in HK-2 Cells

| Cell Line | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |

| Human Kidney (HK-2) | High Glucose | Not specified in abstract | Reduced release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, MCP-1), decreased oxidative stress markers (NOX4, MDA), and improved mitochondrial function. | [6] |

-

Cell Culture and Treatment: HK-2 cells are subjected to different conditions: normal glucose, mannitol (as an osmotic control), high glucose, and high glucose supplemented with Salvianolate.

-

Assessment of Inflammation and Oxidative Stress:

-

Cytokine Levels: Concentrations of IL-1β, IL-6, TNF-α, and MCP-1 in the cell culture supernatant are measured using ELISA kits.

-

Oxidative Stress Markers: Levels of malondialdehyde (MDA) and NADPH oxidase 4 (NOX4) are assessed.

-

Mitochondrial Function: Mitochondrial membrane potential (MMP), mitochondrial permeability transition pore (MPTP) opening, and ATP levels are measured.

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified.[6]

-

Cardioprotective Effects

In a model of hydrogen peroxide-induced oxidative stress in mouse cardiomyocytes, Salvianolate demonstrated protective effects by inhibiting the production of reactive oxygen species (ROS).[7]

Table 3: Summary of In Vitro Cardioprotective Effects of Salvianolate

| Cell Type | Inducing Agent | Salvianolate Concentration(s) | Key Findings | Reference(s) |

| Primary neonatal mouse ventricular cardiomyocytes | Hydrogen peroxide (H₂O₂) | 0.05, 0.1, 0.5 g/L | Inhibited ROS and iNOS production, increased total antioxidant capacity (TAOC) and nitric oxide (NO) levels. High concentration (5 g/L) was cytotoxic. | [7] |

-

Cell Culture: Primary ventricular cardiomyocytes are prepared from neonatal mice.

-

Induction of Injury: Oxidative stress is induced with 1.25 mmol/L H₂O₂.

-

Treatment: Cells are treated with Salvianolate at concentrations of 0.05, 0.1, and 0.5 g/L.

-

Assessment of Cardioprotection:

-

Cell Viability: Determined using the MTT assay.

-

Oxidative Stress Markers: Levels of NO, iNOS, and TAOC in the culture medium are measured.

-

Signaling Pathway Analysis: Expression of TGF-β1 and Smad2/3 is detected by Western blotting.[7]

-

Conclusion and Future Directions

The available in vitro data on Salvianolate strongly suggest that it possesses significant antioxidant, anti-inflammatory, and cytoprotective properties. These activities are mediated, at least in part, through the modulation of key signaling pathways such as the TGF-β/Smad pathway. While these findings provide a strong rationale for the investigation of Methyl salvianolate A, it is crucial to conduct direct in vitro screening of this specific compound to ascertain its biological activity profile. Future studies should aim to:

-

Directly assess the antioxidant capacity of Methyl salvianolate A using standard assays (e.g., DPPH, ABTS, ORAC).

-

Evaluate its anti-inflammatory effects in relevant cell models (e.g., LPS-stimulated macrophages) by measuring pro-inflammatory mediators.

-

Determine its cytotoxicity against a panel of cancer cell lines and normal cell lines to establish a therapeutic window.

-

Investigate its neuroprotective and hepatoprotective potential in established in vitro models of neurodegeneration and liver injury.

By systematically evaluating the in vitro biological activities of Methyl salvianolate A, the scientific community can gain a deeper understanding of its therapeutic potential and pave the way for further preclinical and clinical development.

References

- 1. The First Total Synthesis of (±)-Methyl Salvianolate A Using a Convergent Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of salvianolic acid A and antioxidant activities of its methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Salvianolate Protects Hepatocytes from Oxidative Stress by Attenuating Mitochondrial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salvianolate Protects Hepatocytes from Oxidative Stress by Attenuating Mitochondrial Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvianolate ameliorates inflammation and oxidative stress in high-glucose induced HK-2 cells by blocking TGF-β/Smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Salvianolate inhibits reactive oxygen species production in H(2)O(2)-treated mouse cardiomyocytes in vitro via the TGFβ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Salvia miltiorrhiza Constituents with Viral Enzymes: An In-depth Technical Guide

Introduction

Salvia miltiorrhiza, a perennial plant native to China and Japan, has a long history of use in traditional Chinese medicine. Its roots contain a variety of bioactive compounds, broadly classified into two categories: hydrophilic phenolic acids (including salvianolic acids) and lipophilic diterpenoid quinones (tanshinones)[1]. Recent scientific investigations have revealed the potent antiviral properties of these compounds against a range of viruses, including Coronaviruses, Enteroviruses, and Herpesviruses. This guide summarizes the current understanding of the mechanisms by which these compounds interact with and inhibit viral enzymes and other key viral processes.

Antiviral Activity of Salvia miltiorrhiza Extracts and Constituents

The antiviral activities of various extracts and isolated compounds from Salvia miltiorrhiza have been quantified against several viruses. The following tables summarize the key inhibitory concentrations (IC50/EC50) and binding affinities (KD).

Table 1: Antiviral Activity of Salvia miltiorrhiza Extracts

| Extract/Compound | Virus | Assay | Cell Line | IC50 / EC50 | Reference |

| Ethyl acetate extract (SA1) | Enterovirus 71 (EV71) | Cytopathic Effect (CPE) Neutralization | Vero | 0.742 ± 0.042 mg/ml | [2][3] |

| Water extract (SA2) | Enterovirus 71 (EV71) | Cytopathic Effect (CPE) Neutralization | Vero | 0.585 ± 0.018 mg/ml | [2][3] |

| Ethanolic Extract (SM-E) | Feline Calicivirus (FCV) | Viral Replication Inhibition | Crandell-Rees feline kidney | 3.13 µg/ml | [4] |

| Aqueous Extract (SM-DW) | Feline Calicivirus (FCV) | Viral Replication Inhibition | Crandell-Rees feline kidney | 100 µg/ml | [4] |

Table 2: Antiviral Activity of Isolated Compounds from Salvia miltiorrhiza

| Compound | Virus | Target/Assay | Cell Line | IC50 / EC50 / KD | Reference |

| Salvianolic acid A | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 11.31 µM | [5] |

| Salvianolic acid B | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 6.22 µM | [5] |

| Salvianolic acid C | SARS-CoV-2 Spike Pseudovirus | Viral Entry Inhibition | ACE2h HEK293T | EC50: 10.14 µM | [5] |

| Salvianolic acid A | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 3.82 ± 0.43 µM | [5] |

| Salvianolic acid B | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 5.15 ± 0.64 µM | [5] |

| Salvianolic acid C | SARS-CoV-2 Spike RBD | Binding Affinity (SPR) | - | KD: 2.19 ± 0.14 µM | [5] |

| Salvianolic acid A | Human ACE2 | Binding Affinity (SPR) | - | KD: 4.08 ± 0.61 µM | [5] |

| Salvianolic acid B | Human ACE2 | Binding Affinity (SPR) | - | KD: 2.95 ± 0.78 µM | [5] |

| Salvianolic acid C | Human ACE2 | Binding Affinity (SPR) | - | KD: 7.32 ± 0.42 µM | [5] |

| 19 Salvia miltiorrhiza derivatives | SARS-CoV-2 PLpro | Proteolytic Activity Inhibition | - | IC50: 0.25 to 31.02 µM | [6] |

| Tanshinone IIA | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 4.08 µg/ml | [7] |

| Carnosic acid | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 15.37 µg/ml | [7] |

| Rosmarinic acid | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 25.47 µg/ml | [7] |

| Salvianolic acid B | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | IC50: 58.29 µg/ml | [7] |

| Lithospermic acid | HIV-1 Integrase | 3'-Processing Inhibition | - | IC50: 0.83 µM | [8] |

| Lithospermic acid B | HIV-1 Integrase | 3'-Processing Inhibition | - | IC50: 0.48 µM | [8] |

| Lithospermic acid | HIV-1 Integrase | 3'-Joining Inhibition | - | IC50: 0.48 µM | [8] |

| Lithospermic acid B | HIV-1 Integrase | 3'-Joining Inhibition | - | IC50: 0.37 µM | [8] |

Mechanisms of Antiviral Action

The antiviral effects of Salvia miltiorrhiza constituents are multifaceted, targeting various stages of the viral life cycle.

Several studies have demonstrated that compounds from Salvia miltiorrhiza can block the initial stages of viral infection.

-

SARS-CoV-2: Salvianolic acids A, B, and C have been shown to inhibit the entry of SARS-CoV-2 spike pseudovirus into host cells[5]. This inhibition is achieved by binding to both the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby preventing the virus-receptor interaction[1][5].

-

Enterovirus 71: Extracts of Salvia miltiorrhiza were found to be most effective when administered during the viral infection phase, suggesting interference with viral entry[2][3].

-

Herpes Simplex Virus (HSV): Salvianolic acid A has been reported to block HSV adsorption and membrane fusion by interacting with the viral surface glycoprotein B (gB)[9].

References

- 1. Salvia miltiorrhiza Bunge as a Potential Natural Compound against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral effects of Salvia miltiorrhiza (Danshen) against enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worldscientific.com [worldscientific.com]

- 4. medicinalcrop.org [medicinalcrop.org]

- 5. Three salvianolic acids inhibit 2019‐nCoV spike pseudovirus viropexis by binding to both its RBD and receptor ACE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DigitalCommons@PCOM - Research Day: Inhibition of SARS-CoV-2 papain-like protease by bioactive compounds found in Salvia miltiorrhiza [digitalcommons.pcom.edu]

- 7. Anti-SARS-CoV-2 activities of tanshinone IIA, carnosic acid, rosmarinic acid, salvianolic acid, baicalein, and glycyrrhetinic acid between computational and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of two highly potent and non-toxic inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salvianolic acid A acts as a herpes simplex virus dual inhibitor by blocking glycoprotein B-mediated adsorption and membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Salvianolate A: A Technical Guide on its Relationship to Salvianolic Acid A, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl salvianolate A, focusing on its chemical relationship to the well-researched compound, Salvianolic acid A. While direct experimental data on Methyl salvianolate A is limited, this document synthesizes the available information and extrapolates potential biological activities and mechanisms of action based on the extensive research conducted on its parent compound. This guide includes a summary of known quantitative data, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways potentially modulated by Methyl salvianolate A. The information presented aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of this natural product derivative.

Introduction: Unveiling Methyl Salvianolate A

Salvianolic acid A is a prominent water-soluble phenolic acid isolated from the roots of Salvia miltiorrhiza (Danshen), a traditional Chinese medicine with a long history of use for treating cardiovascular and cerebrovascular diseases.[1] Its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-platelet activities, have been extensively documented.[2] Methyl salvianolate A is the methyl ester derivative of Salvianolic acid A.[2] This structural modification, the esterification of the carboxylic acid group, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and overall biological activity.

While Salvianolic acid A has been the subject of numerous studies, Methyl salvianolate A remains comparatively under-researched. One notable study has reported its isolation from Salvia yunnanensis and its possession of anti-HIV-1 activity, similar to its parent compound.[3] The total synthesis of (±)-methyl salvianolate A has also been successfully achieved, paving the way for further investigation into its pharmacological properties.[2][4]

This guide aims to consolidate the existing knowledge on Methyl salvianolate A and provide a predictive framework for its biological activities by drawing parallels with the well-established profile of Salvianolic acid A.

Chemical Structures and Relationship

Methyl salvianolate A is structurally derived from Salvianolic acid A through the esterification of the carboxylic acid functional group with a methyl group. This seemingly minor modification can have significant implications for the molecule's biological behavior.

Salvianolic Acid A:

-

Molecular Formula: C₂₆H₂₂O₁₀[5]

-

IUPAC Name: (2R)-3-(3,4-dihydroxyphenyl)-2-[[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy]propanoic acid[5]

-

Structure: Composed of one molecule of danshensu and two molecules of caffeic acid.[1]

Methyl Salvianolate A:

-

Molecular Formula: C₂₇H₂₄O₁₀

-

Relationship: Methyl ester of Salvianolic acid A.

The presence of the methyl ester in Methyl salvianolate A increases its lipophilicity compared to the free carboxylic acid in Salvianolic acid A. This could potentially lead to enhanced cell membrane permeability and altered pharmacokinetic properties.

Biological Activities and Mechanisms of Action (Inferred from Salvianolic Acid A)

Due to the limited direct research on Methyl salvianolate A, its biological activities are largely inferred from the extensive studies on Salvianolic acid A. The core phenolic structure responsible for many of the observed effects is retained in the methyl ester derivative.

Antioxidant Activity

Salvianolic acid A is a potent antioxidant.[6] Its methylated metabolites have also demonstrated significant antioxidant capabilities, in some cases even higher than the parent compound.[7] It is therefore highly probable that Methyl salvianolate A also possesses strong antioxidant properties.

Potential Mechanisms:

-

Free Radical Scavenging: The numerous phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

-

Inhibition of Oxidative Enzymes: May inhibit enzymes like xanthine oxidase that generate reactive oxygen species.

-

Chelation of Metal Ions: Can chelate pro-oxidant metal ions like iron and copper.

Anti-inflammatory Activity

Salvianolic acid A exhibits significant anti-inflammatory effects by modulating various signaling pathways.[8] Given the structural similarity, Methyl salvianolate A is expected to share these properties.

Potential Mechanisms and Signaling Pathways:

-

Inhibition of Pro-inflammatory Cytokines: Likely reduces the production of TNF-α, IL-1β, and IL-6.

-

Modulation of NF-κB Pathway: May inhibit the activation of NF-κB, a key transcription factor for inflammatory genes.

-

Inhibition of NLRP3 Inflammasome: Could suppress the activation of the NLRP3 inflammasome, which is involved in the maturation of IL-1β.

-

Modulation of MAPK Pathway: May influence the phosphorylation of p38, JNK, and ERK, which are critical in inflammatory responses.

Cardiovascular Protective Effects

Salvianolic acid A is well-known for its cardioprotective effects. The potential for Methyl salvianolate A to exhibit similar activities is a key area for future research.

Potential Mechanisms:

-

Anti-platelet Aggregation: May inhibit platelet aggregation, reducing the risk of thrombosis.

-

Endothelial Protection: Could protect endothelial cells from oxidative stress and inflammation.

-

Inhibition of Vascular Smooth Muscle Cell Proliferation: May play a role in preventing atherosclerosis.

Anti-HIV Activity

One of the few directly reported biological activities of Methyl salvianolate A is its anti-HIV-1 activity.[3] This suggests that the core structure shared with Salvianolic acid A is crucial for this effect. The exact mechanism, however, remains to be elucidated.

Quantitative Data Summary

Direct comparative quantitative data for Methyl salvianolate A and Salvianolic acid A is scarce. The following table summarizes available data for Salvianolic acid A and its methylated metabolites, which can provide an indication of the potential potency of Methyl salvianolate A.

| Compound | Biological Activity | Assay | Result (IC₅₀/EC₅₀) | Reference |

| Salvianolic Acid A | Antioxidant | DPPH radical scavenging | 1.43 ± 0.09 µg/mL | [9] |

| 3-O-methyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 1.8 µM | [7] |

| 3'-O-methyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 2.1 µM | [7] |

| 3,3"-O-dimethyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 3.5 µM | [7] |

| 3',3"-O-dimethyl-SAA | Antioxidant | Inhibition of rat liver lipid peroxidation | 4.2 µM | [7] |

| Salvianolic Acid A | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | - | - |

| Methyl salvianolate A | Anti-HIV-1 | - | - | [3] |

Note: The antioxidant data for methylated metabolites of Salvianolic Acid A (SAA) are provided as a reference for the potential activity of Methyl salvianolate A. Direct comparative studies are needed for conclusive evidence.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of Methyl salvianolate A, adapted from studies on Salvianolic acid A and similar compounds.

Synthesis of Methyl Salvianolate A

The total synthesis of (±)-Methyl salvianolate A has been reported and can be used to obtain the compound for experimental studies.[2] A key step involves the esterification of caffeic acid to its methyl ester, which is then used in a multi-step synthesis.[2]

Protocol for Methyl Esterification of Caffeic Acid:

-

Dissolve caffeic acid in methanol.

-

Slowly add concentrated sulfuric acid.

-

Heat the mixture at reflux for 1 hour.

-

Quench the reaction by adding 1 M aqueous NaOH to adjust the pH to 6-7.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The resulting crude product, (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate, can be used in subsequent synthesis steps without further purification.[2]

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

-

Methyl salvianolate A

-

Salvianolic acid A (as a positive control)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of Methyl salvianolate A and Salvianolic acid A in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-